Cas no 194241-83-3 ((E)-2-(((2-(2-Aminothiazol-4-yl)-3-oxo-3-((2-oxoethyl)amino)prop-1-en-1-yl)amino)oxy)-2-methylpropanoic Acid)

(E)-2-(((2-(2-Aminothiazol-4-yl)-3-oxo-3-((2-oxoethyl)amino)prop-1-en-1-yl)amino)oxy)-2-methylpropanoic Acid structure
194241-83-3 structure
Product Name:(E)-2-(((2-(2-Aminothiazol-4-yl)-3-oxo-3-((2-oxoethyl)amino)prop-1-en-1-yl)amino)oxy)-2-methylpropanoic Acid
N.o CAS:194241-83-3
MF:C11H14N4O5S
MW:314.317660808563
CID:1065472
PubChem ID:10358258
Update Time:2025-04-20

(E)-2-(((2-(2-Aminothiazol-4-yl)-3-oxo-3-((2-oxoethyl)amino)prop-1-en-1-yl)amino)oxy)-2-methylpropanoic Acid Propriedades químicas e físicas

Nomes e Identificadores

    • (E)-2-(((2-(2-Aminothiazol-4-yl)-3-oxo-3-((2-oxoethyl)amino)prop-1-en-1-yl)amino)oxy)-2-methylpropanoic Acid
    • (Z)-2-[[[1-(2-Amino-4-thiazolyl)-2-oxo-2-[(1,3-dioxopropyl)amino]ethylidene]amino]oxy]-2-methylpropa
    • (Z)-2-[[[1-(2-Amino-4-thiazolyl)-2-oxo-2-[(1,3-dioxopropyl)amino]ethylidene]amino]oxy]-2-methylpropanoic Acid
    • 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-oxoethylamino)ethylidene]amino]oxy-2-methylpropanoic acid
    • Ceftazidime Ep Impurity G
    • UNII-VF63LFC0D8
    • Ceftazidime specified impurity G [EP]
    • Ceftazidime pentahydrate impurity G [EP]
    • Propanoic acid, 2-(((Z)-(1-(2-amino-4-thiazolyl)-2-oxo-2-((2-oxoethyl)amino)ethylidene)amino)oxy)-2-methyl
    • 2-[[(Z)-[1-(2-Amino-4-thiazolyl)-2-oxo-2-[(2-oxoethyl)amino]ethylidene]amino]oxy]-2-methylpropanoic acid
    • Aldehyde 2
    • 194241-83-3
    • Propanoic acid, 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-oxo-2-[(2-oxoethyl)amino]ethylidene]amino]oxy]-2-methyl-
    • CEFTAZIDIME IMPURITY G [EP IMPURITY]
    • VF63LFC0D8
    • CEFTAZIDIME PENTAHYDRATE IMPURITY G [EP IMPURITY]
    • 2-[[[(1Z)-1-(2-Aminothiazol-4-yl)-2-[(oxoethyl)amino]-2-oxoethylidene] amino] oxy]-2-methylpropanoic acid
    • Ceftazidime impurity G [EP]
    • XARVANDLQOZMMJ-VIZOYTHASA-N
    • 2-((((1Z)-1-(2-Aminothiazol-4-yl)-2-((oxoethyl)amino)-2-oxoethylidene)amino)oxy)-2-methylpropanoic acid
    • Inchi: 1S/C11H14N4O5S/c1-11(2,9(18)19)20-15-7(8(17)13-3-4-16)6-5-21-10(12)14-6/h4-5H,3H2,1-2H3,(H2,12,14)(H,13,17)(H,18,19)/b15-7-
    • Chave InChI: XARVANDLQOZMMJ-CHHVJCJISA-N
    • SMILES: S1C(N)=NC(=C1)/C(/C(NCC=O)=O)=N/OC(C(=O)O)(C)C

Propriedades Computadas

  • Massa Exacta: 314.06849073g/mol
  • Massa monoisotópica: 314.06849073g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 9
  • Contagem de Átomos Pesados: 21
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 454
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.4
  • Superfície polar topológica: 172Ų
Fornecedores recomendados
NewCan Biotech Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
NewCan Biotech Limited
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing jingzhu bio-technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Bent Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel